ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate
CAS No.: 1263083-01-7
Cat. No.: VC2860256
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263083-01-7 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | ethyl 1,4,6,7-tetrahydropyrano[4,3-b]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C10H13NO3/c1-2-14-10(12)9-5-7-6-13-4-3-8(7)11-9/h5,11H,2-4,6H2,1H3 |
| Standard InChI Key | IAKGAUXLXMOGDP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1)CCOC2 |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)CCOC2 |
Introduction
Chemical Identity and Properties
Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound with distinct structural features. Its molecular structure consists of a pyrrole ring fused to a pyran ring system, with an ethyl carboxylate functional group positioned at the 2-position of the pyrrole component. The compound's formal identity parameters are summarized in Table 1.
Table 1. Chemical Identity Parameters of Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 1263083-01-7 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | Ethyl 1,4,6,7-tetrahydropyrano[4,3-b]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C10H13NO3/c1-2-14-10(13)9-5-7-6-15-4-3-8(7)11-9/h5,11H,2-4,6H2,1H3 |
| InChI Key | (Not explicitly provided in sources) |
| SMILES Notation | CCOC(=O)C1=CC2=C(N1)COCC2 |
The compound's physical properties include its appearance as a crystalline solid under standard conditions. It belongs to the broader class of pyrrole derivatives, with the ethyl carboxylate group significantly influencing its reactivity and potential applications.
Structural Features and Related Compounds
Structural Characteristics
The distinctive structural feature of ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate is its bicyclic framework comprising a pyrrole ring fused with a pyran ring. This arrangement creates a unique electronic distribution that contributes to its chemical behavior. The presence of the ethyl carboxylate group at the 2-position of the pyrrole ring further modifies its electronic properties and provides a functional handle for further transformations.
Related Derivatives
A closely related compound is 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid (CAS: 1263083-03-9), which represents the carboxylic acid form of the title compound. This acid derivative has a molecular weight of 167.16 g/mol and shares the same core structure but lacks the ethyl group of the ester functionality .
Another structural isomer found in the literature is ethyl 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylate, which differs in that it contains a pyrazole ring instead of a pyrrole ring in its bicyclic system . This structural variation results in different chemical and potentially biological properties.
Chemical Reactivity and Transformations
Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate can participate in various chemical transformations, primarily due to its heterocyclic nature and the presence of the ethyl carboxylate group.
Functional Group Transformations
The ethyl ester functionality can undergo typical carboxylic ester reactions:
-
Hydrolysis to the corresponding carboxylic acid (1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid)
-
Transesterification to form different esters
-
Reduction to alcohols
-
Amidation to form amide derivatives
Ring Modifications
The pyrrole and pyran rings can undergo various transformations:
-
N-functionalization of the pyrrole nitrogen
-
Electrophilic substitution reactions on the pyrrole ring
-
Oxidation or reduction of the pyran ring
-
Ring-opening reactions under specific conditions
These reactions often involve acidic or basic catalysts and organic solvents, with the compound's unique structure allowing it to interact effectively with various reagents.
| Parameter | Information |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation) |
| Precautionary Statements | P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 |
| Storage Temperature | Room Temperature |
| GHS Pictogram | GHS07 (Exclamation mark) |
Similar cautions likely apply to ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate, although specific hazard information would need verification .
Current Research and Future Directions
Research on ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate continues to develop, with studies focusing on several key areas:
-
Development of improved synthetic routes with higher yields and purity
-
Investigation of chemical reactivity and novel transformations
-
Evaluation of potential biological activities and structure-activity relationships
-
Exploration of applications in materials science and coordination chemistry
The compound's ability to interact with biological targets at the molecular level suggests potential applications in therapeutic areas, although further investigation is needed to fully explore its potential. Structure-based design approaches may help identify specific biological targets for this compound or its derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume